N-(2-amino-4-chlorophenyl)-3-[(4-methylpentan-2-yl)oxy]propanamide
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Overview
Description
N-(2-amino-4-chlorophenyl)-3-[(4-methylpentan-2-yl)oxy]propanamide is an organic compound characterized by the presence of an amino group, a chlorophenyl group, and an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-amino-4-chlorophenyl)-3-[(4-methylpentan-2-yl)oxy]propanamide typically involves the reaction of 2-amino-4-chlorophenol with 3-chloropropanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the amino group of the phenol attacks the carbonyl carbon of the acyl chloride, forming an amide bond. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-amino-4-chlorophenyl)-3-[(4-methylpentan-2-yl)oxy]propanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The chlorophenyl group can be reduced to a phenyl group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or sodium methoxide (NaOCH3) in an appropriate solvent.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Phenyl derivatives.
Substitution: Hydroxy or alkoxy derivatives.
Scientific Research Applications
N-(2-amino-4-chlorophenyl)-3-[(4-methylpentan-2-yl)oxy]propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(2-amino-4-chlorophenyl)-3-[(4-methylpentan-2-yl)oxy]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the chlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- N-(2-amino-4-chlorophenyl)-2-[(4-methylpentan-2-yl)oxy]acetamide
- N-(2-amino-4-chlorophenyl)-4-[(4-methylpentan-2-yl)oxy]butanamide
Uniqueness
N-(2-amino-4-chlorophenyl)-3-[(4-methylpentan-2-yl)oxy]propanamide is unique due to its specific ether linkage and the position of the amino and chlorophenyl groups. This structural arrangement can influence its reactivity and interaction with biological targets, making it distinct from its analogs.
Properties
CAS No. |
1016745-49-5 |
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Molecular Formula |
C15H23ClN2O2 |
Molecular Weight |
298.8 |
Purity |
0 |
Origin of Product |
United States |
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